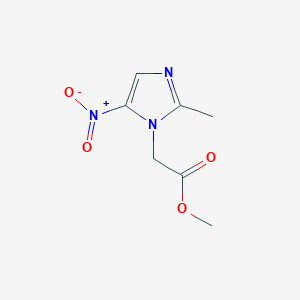![molecular formula C20H27N3O4S B15003834 Ethyl 4-(methoxymethyl)-6-methyl-3-[(piperidin-1-ylacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15003834.png)
Ethyl 4-(methoxymethyl)-6-methyl-3-[(piperidin-1-ylacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: is a complex organic compound belonging to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thienopyridine derivatives typically involves the cyclization of thiophene and pyridine precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form thienopyridine structures . The reaction conditions often involve heating in the presence of formic acid or triethyl orthoformate, followed by cyclization with primary amines .
Industrial Production Methods: Industrial production of such compounds may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction pathways is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Thienopyridine derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, thienopyridine derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules .
Biology: Biologically, these compounds are explored for their potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery .
Medicine: In medicine, thienopyridine derivatives are investigated for their therapeutic potential in treating various diseases, including infections and cancer .
Industry: Industrially, these compounds are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Thienopyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Furopyridines: Known for their antimicrobial and antihypertensive properties.
Triazolopyridines: Explored for their antiviral and anticancer potential.
Uniqueness: ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE stands out due to its specific functional groups and the unique combination of a thienopyridine core with a piperidine moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H27N3O4S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
ethyl 4-(methoxymethyl)-6-methyl-3-[(2-piperidin-1-ylacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C20H27N3O4S/c1-4-27-20(25)18-17(22-15(24)11-23-8-6-5-7-9-23)16-14(12-26-3)10-13(2)21-19(16)28-18/h10H,4-9,11-12H2,1-3H3,(H,22,24) |
Clé InChI |
KMYKNCACXFHTTL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)COC)NC(=O)CN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B15003754.png)


![5-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15003769.png)


![ethyl 6-amino-5-cyano-4-[5-(ethylsulfanyl)-2-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B15003803.png)
![7-[4-(methylsulfanyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003825.png)
![5-(2-chlorophenyl)-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15003829.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B15003840.png)
![1',3'-dimethyl-8-nitro-2'-thioxo-1,2,2',3,3',4,4a,6-octahydro-1'H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'-dione](/img/structure/B15003841.png)

![1'-ethyl-2'-methyl-6'-nitro-2-thioxo-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-4,6(1H,3H)-dione](/img/structure/B15003848.png)
